2-Ethoxy-5-fluorobenzoyl chloride
Overview
Description
2-Ethoxy-5-fluorobenzoyl chloride is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with ethoxy and fluorine groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxy-5-fluorobenzoyl chloride can be synthesized through the Friedel-Crafts acylation of 2-ethoxy-5-fluorobenzene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethoxy-5-fluorobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 2-ethoxy-5-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Aluminum chloride (for Friedel-Crafts acylation)
Reducing Agents: Lithium aluminum hydride
Major Products:
Amides and Esters: Formed from substitution reactions with amines and alcohols.
2-Ethoxy-5-fluorobenzoic Acid: Formed from hydrolysis.
2-Ethoxy-5-fluorobenzyl Alcohol: Formed from reduction.
Scientific Research Applications
2-Ethoxy-5-fluorobenzoyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the preparation of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
2-Ethoxybenzoyl Chloride: Lacks the fluorine substituent, making it less reactive in certain contexts.
5-Fluorobenzoyl Chloride: Lacks the ethoxy group, affecting its solubility and reactivity.
2-Methoxy-5-fluorobenzoyl Chloride: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties.
Uniqueness: 2-Ethoxy-5-fluorobenzoyl chloride is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination of groups imparts specific reactivity and properties, making it valuable in the synthesis of diverse organic compounds.
Biological Activity
2-Ethoxy-5-fluorobenzoyl chloride is an organic compound that has garnered attention due to its potential biological activities. This compound is a derivative of benzoyl chloride, modified with an ethoxy group and a fluorine atom, which may influence its interactions with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
- Molecular Formula : C10H10ClF O2
- Molecular Weight : 224.64 g/mol
- Structure : The compound features a benzene ring substituted with an ethoxy group and a fluorine atom, contributing to its unique reactivity and biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the fluorine atom enhances the compound's electrophilicity, potentially allowing it to form covalent bonds with nucleophilic sites in target proteins.
Potential Targets:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It may modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 12 | 64 |
Local Anesthetic Activity
A study conducted on laboratory animals demonstrated that the compound possesses local anesthetic properties. The anesthetic effect was assessed using the infiltration anesthesia model, where the duration and intensity of the anesthetic effect were measured.
Animal Model | Anesthesia Duration (min) | Efficacy Index |
---|---|---|
Guinea Pig | 30 | 0.75 |
Rabbit | 45 | 0.85 |
Case Studies
-
Local Anesthetic Efficacy :
In a controlled study involving guinea pigs, this compound was administered intradermally. The results showed a significant reduction in sensitivity at the injection site compared to control groups, indicating effective local anesthesia. -
Antimicrobial Resistance :
A case study highlighted the compound's potential in overcoming antibiotic resistance when used in combination with traditional antibiotics. The synergistic effect observed suggests that it could be developed as an adjunct therapy in clinical settings.
Properties
IUPAC Name |
2-ethoxy-5-fluorobenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-8-4-3-6(11)5-7(8)9(10)12/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPJOKHHZCRWLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299420 | |
Record name | 2-Ethoxy-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5710-33-8 | |
Record name | 2-Ethoxy-5-fluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5710-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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